4-hydroxycyclohexyl acetate, Mixture of diastereomers
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Description
“4-hydroxycyclohexyl acetate, Mixture of diastereomers” is a chemical compound . Diastereomers are two molecules which are stereoisomers (same molecular formula, same connectivity, different arrangement of atoms in space) but are not enantiomers . Unlike enantiomers which are mirror images of each other and non-superimposable, diastereomers are not mirror images of each other and non-superimposable .
Molecular Structure Analysis
Diastereomers can have different physical properties and reactivity . They have different melting points and boiling points and different densities . In order for diastereomer stereoisomers to occur, a compound must have two or more stereocenters .Chemical Reactions Analysis
The chemical reactions involving diastereomers can be complex and depend on the specific compounds and conditions involved . The relative abundances of the diastereomers in the mixture depend on the starting materials and the reaction conditions .Physical And Chemical Properties Analysis
Diastereomers have different physical properties (melting points, boiling points, and densities) . Depending on the reaction mechanism, diastereomers can produce different stereochemical products .Mechanism of Action
Target of Action
It’s worth noting that diastereomers often exhibit different biological activities due to their different spatial arrangements .
Mode of Action
The cis-trans epimerization of similar compounds has been studied, suggesting that the compound may interact with its targets through a similar mechanism .
Biochemical Pathways
The compound’s cis-trans epimerization suggests it may influence the stereochemistry of biochemical reactions .
Pharmacokinetics
The hydrolysis kinetics of similar diastereomeric compounds have been studied, which may provide some insight into the compound’s bioavailability .
Result of Action
Studies on similar compounds suggest that the cis-trans epimerization could potentially influence the compound’s biological activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-hydroxycyclohexyl acetate. For instance, the pH, temperature, and ionic strength can affect the hydrolysis kinetics of similar diastereomeric compounds .
Future Directions
The future directions in the study of diastereomers could involve further exploration of their synthesis, characterization, and potential applications . For example, the hydrogenated cannabinoids based on hexahydrocannabinol (HHC) and hexahydrocannabidiol (H4CBD) structures demonstrated a better potency than marketed poly (ADP-ribose) polymerase (PARP) inhibitors (Olaparib and Veliparib) and the parental molecules CBD and THC in human pancreatic ductal adenocarcinoma (PDAC) cell lines .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-hydroxycyclohexyl acetate involves the esterification of 4-hydroxycyclohexanol with acetic anhydride in the presence of a catalyst. The resulting product is a mixture of diastereomers, which can be separated using column chromatography.", "Starting Materials": [ "4-hydroxycyclohexanol", "Acetic anhydride", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Add 4-hydroxycyclohexanol and acetic anhydride to a reaction flask", "Add a small amount of catalyst (e.g. sulfuric acid) to the reaction mixture", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Add the reaction mixture to a separatory funnel and extract with a suitable solvent (e.g. diethyl ether)", "Wash the organic layer with water and brine", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain a crude product", "Purify the crude product using column chromatography to obtain a mixture of diastereomers of 4-hydroxycyclohexyl acetate" ] } | |
CAS RN |
58512-50-8 |
Product Name |
4-hydroxycyclohexyl acetate, Mixture of diastereomers |
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
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